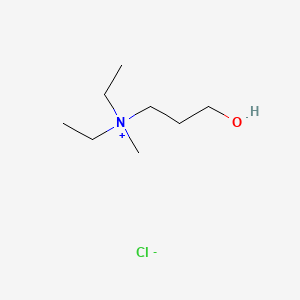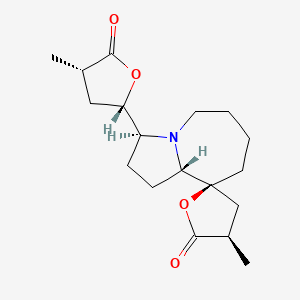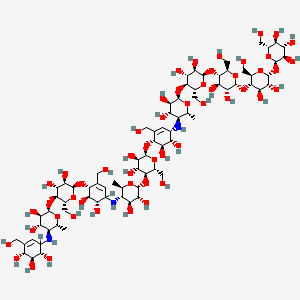
(s)-2-Mercaptosuccinic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (S)-2-Mercaptosuccinic acid and its derivatives has been a subject of interest due to its utility in creating functional materials. A notable method includes the use of 2-mercaptosuccinic acid-functionalized gold nanoparticles for selective recognition of certain metal ions, showcasing its applicability in environmental monitoring and materials science (Zhang et al., 2011). Additionally, the compound has been involved in the oxidation reactions facilitated by metal ions, indicating its reactivity and potential in synthetic chemistry applications (Pickering & Mcauley, 1968).
Molecular Structure Analysis
The absolute configuration of mercaptosuccinic acid has been established through stereochemical studies, which are crucial for understanding its reactivity and interactions with other molecules. For example, its stereochemistry was determined by correlating it with glyceraldehyde, confirming its configuration and facilitating further stereochemical-dependent research (Murakami et al., 1972).
Chemical Reactions and Properties
Mercaptosuccinic acid undergoes various chemical reactions, including its role in the formation of monolayers on metal surfaces, which is essential for the development of biosensors and nanotechnological applications. Studies have shown that mercaptosuccinic acid can form self-assembled monolayers on silver and gold, demonstrating its potential in surface chemistry and sensor development (Królikowska & Bukowska, 2007).
Physical Properties Analysis
The physical properties of (S)-2-Mercaptosuccinic acid, such as solubility in various solvents, are important for its application in chemical synthesis and material science. Research into its solubility and interactions with different solvents aids in the optimization of its use in various chemical processes (Kai et al., 2014).
Chemical Properties Analysis
The chemical properties of (S)-2-Mercaptosuccinic acid, including its reactivity and stability, are pivotal for its application across various fields. For instance, its role in the preparation of gold nanoparticles highlights its reducing and capping abilities, which are crucial for nanoparticle synthesis and stabilization (Vasilev et al., 2008).
Wissenschaftliche Forschungsanwendungen
1. Colorimetric Recognition and Detection in Water
(S)-2-Mercaptosuccinic acid-functionalized gold nanoparticles have been developed as a colorimetric probe. This probe shows selectivity towards Ca(2+), Sr(2+), and Ba(2+) ions, which is particularly useful in detecting calcium ion levels in water (Zhang et al., 2011).
2. Versatility in Nanotechnology and Biomedical Applications
(S)-2-Mercaptosuccinic acid (MS) plays a significant role in nanotechnology, especially in the synthesis of quantum dots and self-assembled monolayers involving gold or silver. Its biological and chemical properties also lend it to medical and pharmaceutical applications, including bioimaging and as a nanocarrier. MS exhibits antimicrobial activity when combined with silver and gold nanoparticles (Brandt et al., 2015).
3. Glycopeptide Analysis in Cancer Research
A mercaptosuccinic acid functionalized hydrophilic magnetic metal-organic framework nanocomposite has been synthesized for glycopeptide analysis. This approach has been particularly effective in breast cancer research, facilitating the identification of numerous glycopeptides and glycoproteins (Hu et al., 2019).
4. Electrochemical Applications
(S)-2-Mercaptosuccinic acid has been utilized in the synthesis of aerogels for supercapacitor electrodes and as a catalyst in electrochemical reactions. These applications take advantage of its unique chemical properties, such as its ability to initiate sol-gel transitions (Gao et al., 2018).
5. Environmental Applications
(S)-2-Mercaptosuccinic acid-capped gold nanoparticles have shown potential in environmental applications, such as the detection of Fe(III) ions in water samples. This method allows for low-level detection, which is significant for monitoring and ensuring water quality (Komova et al., 2021).
6. Polymerization and Material Science
(S)-2-Mercaptosuccinic acid has been used in the polymerization of acrylamide, leading to water-soluble polymers with unique properties. This demonstrates its potential in creating new materials with specific functionalities (Özeroğlu & Sezgin, 2007).
7. Adsorption and Removal of Contaminants
Studies have shown that (S)-2-Mercaptosuccinic acid-modified materials can be effective in adsorbing and removing contaminants like gardenia yellow from aquatic systems. This is crucial for environmental cleanup and pollution control (Bao et al., 2016).
Eigenschaften
IUPAC Name |
(2S)-2-sulfanylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRXVEJTAYWCQJ-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-2-Mercaptosuccinic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of developing an enantioselective synthesis for 2-Mercaptosuccinic acid?
A1: Many biologically active molecules are chiral, meaning they exist in two non-superimposable mirror image forms (enantiomers). Often, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even have adverse effects. [, ] Developing an enantioselective synthesis, as described in the research papers, allows for the specific production of either the (R)- or (S)-enantiomer of 2-Mercaptosuccinic acid. This is crucial for studying the individual properties and potential applications of each enantiomer, which could differ significantly.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-7-[(4-methoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B1227730.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1227733.png)







![(1R,2R,4S,5R,6R,9R,12R,17R)-12-Ethenyl-5-hydroxy-1,6-dimethyl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadec-10-ene-7,14-dione](/img/structure/B1227748.png)


